2,8-Dimethylchinolin-4-ol

Übersicht

Beschreibung

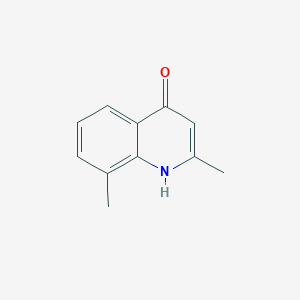

2,8-Dimethylquinolin-4-ol is a heterocyclic aromatic organic compound belonging to the quinoline family It is characterized by a quinoline ring system with two methyl groups at positions 2 and 8, and a hydroxyl group at position 4

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Quinoline derivatives, including 2,8-Dimethylquinolin-4-ol, have demonstrated notable antimicrobial properties. Research indicates that compounds with a quinoline structure exhibit activity against a range of pathogens.

- Case Study: A series of synthesized quinoline derivatives were tested against multiple bacterial strains such as E. coli and S. aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Antifungal Properties

The antifungal activity of quinoline derivatives has also been extensively studied. 2,8-Dimethylquinolin-4-ol and its analogs have shown efficacy against various fungal pathogens.

- Data Table: Antifungal Efficacy of Quinoline Derivatives

| Compound | Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|---|

| 2,8-DMQO | Candida albicans | 31.25 | Moderate |

| 2,8-DMQO | Aspergillus niger | 62.50 | Moderate |

| 2,8-DMQO | Erysiphe graminis | 1.48 | High |

This table highlights the varying levels of antifungal activity exhibited by 2,8-Dimethylquinolin-4-ol against specific fungal pathogens .

Anticancer Potential

Recent studies have suggested that quinoline derivatives possess cytotoxic properties against cancer cell lines. The structural modifications in compounds like 2,8-Dimethylquinolin-4-ol can enhance their anticancer activity.

- Case Study: A study reported that certain quinoline derivatives showed significant cytotoxicity against breast and colon cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Agricultural Applications

Agrochemical Development

Quinoline derivatives are being explored for their potential use as agrochemicals due to their biological activity against plant pathogens.

- Case Study: Compounds derived from quinoline structures were synthesized and evaluated for their fungicidal activity against Pyricularia oryzae, a significant rice pathogen. The results indicated that certain derivatives exhibited excellent protective efficacy at low concentrations .

Data Table: Fungicidal Activity of Quinoline Derivatives

| Compound | Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|---|

| 6-tert-butyl-8-chloro-2,3-dimethylquinoline | Pyricularia oryzae | 100 | 100 |

| 6-tert-butyl-8-chloro-2,3-dimethylquinoline | Fusarium graminearum | 50 | 85 |

This table summarizes the fungicidal efficacy of selected quinoline derivatives in agricultural applications .

Material Science Applications

OLEDs and Sensors

Quinoline compounds are utilized in the development of organic light-emitting diodes (OLEDs) and sensors due to their electronic properties.

Wirkmechanismus

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,8-Dimethylquinolin-4-ol . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is acting .

Biochemische Analyse

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecule it interacts with.

Cellular Effects

Molecular Mechanism

Metabolic Pathways

It has been suggested that quinoline derivatives may be involved in various metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-[(2-methylphenyl)amino]but-2-enoate in diphenyl ether at elevated temperatures (around 250°C) for one hour. The resulting product is then isolated by filtration and purified .

Industrial Production Methods: Industrial production of 2,8-Dimethylquinolin-4-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Dimethylquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

7-Chloro-2,8-dimethylquinolin-4-ol: Similar structure with a chlorine atom at position 7.

2,7-Dimethylquinolin-4-ol: Methyl groups at positions 2 and 7 instead of 2 and 8.

Comparison: 2,8-Dimethylquinolin-4-ol is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at position 4 also contributes to its distinct properties compared to other quinoline derivatives .

Biologische Aktivität

2,8-Dimethylquinolin-4-ol is a compound belonging to the quinoline family, characterized by its unique structure featuring two methyl groups at the 2 and 8 positions and a hydroxyl group at the 4 position. This structural arrangement is believed to play a significant role in its biological activities, which include antifungal, antibacterial, and potential anticancer properties.

- Molecular Formula : C₁₁H₁₁NO

- Molecular Weight : Approximately 175.21 g/mol

- IUPAC Name : 2,8-Dimethyl-4-quinolinol

The compound's reactivity is influenced by its functional groups, particularly the hydroxyl group, which can participate in hydrogen bonding and chelation with metal ions.

Antifungal Activity

Research indicates that 2,8-Dimethylquinolin-4-ol exhibits significant antifungal properties. It has shown effectiveness against various fungal strains, making it a candidate for antifungal drug development. For example, studies have demonstrated its inhibitory effects on the growth of Candida species and other pathogenic fungi.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Trichophyton rubrum | 10 | 100 |

Antibacterial Activity

The compound also displays antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Potential

While research on the anticancer properties of 2,8-Dimethylquinolin-4-ol is still in preliminary stages, some studies suggest that it may induce apoptosis in cancer cells. The exact pathways remain to be fully elucidated; however, its ability to interact with cellular machinery suggests potential as an anticancer agent.

The precise mechanism of action for 2,8-Dimethylquinolin-4-ol is not completely understood. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.

- Membrane Disruption : It can affect the integrity of microbial cell membranes.

- Chelation Properties : Its ability to form complexes with metal ions might enhance its biological activity.

Case Studies

- Antifungal Study : A study published in a peer-reviewed journal highlighted the efficacy of 2,8-Dimethylquinolin-4-ol against Candida albicans, showing a significant reduction in fungal load in treated samples compared to controls.

- Antibacterial Research : Another research effort focused on its antibacterial properties revealed that treatment with this compound resulted in a notable decrease in bacterial colony-forming units (CFUs) in vitro.

Eigenschaften

IUPAC Name |

2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(13)6-8(2)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHJYDMHDWSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935448 | |

| Record name | 2,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-80-1 | |

| Record name | 15644-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.